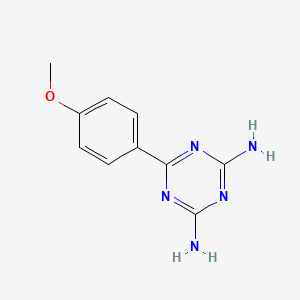

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWTNWLWBQFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184435 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30354-91-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamine, 6-(4-methoxyphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and characteristics that are crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Triazine derivatives have demonstrated a broad range of pharmacological effects, including antitumour, anti-angiogenesis, and antimicrobial properties.[1][2] The subject of this guide, with its specific substitution pattern, presents a unique profile of physicochemical properties that dictate its solubility, permeability, and potential interactions with biological targets. Understanding these properties is paramount for the rational design of new therapeutic agents and advanced materials. This guide will delve into the known structural and physical characteristics of this compound and provide established methodologies for determining those that are not yet fully elucidated.

Molecular and Structural Properties

A fundamental understanding of a compound's molecular and structural characteristics is the cornerstone of predicting its chemical behavior.

Chemical Structure and Identity

-

IUPAC Name: this compound

-

Canonical SMILES: COC1=CC=C(C=C1)C2=NC(N)=NC(N)=N2

The molecular structure, depicted below, consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and a 4-methoxyphenyl group at position 6.

Caption: Chemical structure of this compound.

Molecular Weight and Elemental Composition

A precise molecular weight is critical for quantitative analysis and stoichiometric calculations.

| Property | Value | Source |

| Molecular Weight | 217.23 g/mol | [3] |

| Exact Mass | 217.096361 g/mol | |

| Elemental Analysis | C: 55.29%, H: 5.10%, N: 32.24%, O: 7.36% | Calculated |

Crystal Structure and Morphology

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[1][2] This analysis provides invaluable insights into the molecule's conformation and intermolecular interactions.

The compound crystallizes in a monoclinic system.[1] In the crystalline state, the triazine ring is nearly planar, and it forms a dihedral angle of 10.37 (4)° with the benzene ring.[1][2] The crystal packing is characterized by a network of intermolecular hydrogen bonds. Adjacent molecules form inversion dimers through N—H⋯N hydrogen bonds.[1][2] These dimers are further interconnected via N—H⋯O and N—H⋯N hydrogen bonds, resulting in a three-dimensional network.[1][2] This extensive hydrogen bonding network is a key contributor to the compound's melting point and solubility characteristics.

Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in both chemical and biological systems.

Physical State and Appearance

The compound is a white to off-white solid or powder at room temperature.[4]

Melting and Boiling Points

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

| Property | Value | Notes |

| Melting Point | 231-235 °C (lit.) | [4][5] |

| Boiling Point | 518.0 ± 52.0 °C | Predicted value.[5] |

The high melting point is consistent with the extensive hydrogen bonding network observed in its crystal structure. An experimental boiling point has not been reported and is likely to be accompanied by decomposition due to the thermal lability of the molecule.

Solubility Profile

Solubility is a critical parameter for drug delivery and formulation. While quantitative data is limited, some qualitative information is available. The compound has been noted to be soluble in hot methanol, a common practice for obtaining single crystals for X-ray diffraction.[1] The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding suggests that the compound is likely to have some solubility in polar protic and aprotic solvents.

Protocol for a Standard Solubility Assay:

A standardized protocol to quantitatively determine the solubility in various solvents is essential.

Caption: Workflow for determining the kinetic solubility of a compound.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimentally determined pKa for this compound is not available in the literature, it is expected to have basic character due to the presence of the amino groups and the nitrogen atoms in the triazine ring.

Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[6][7]

-

Preparation: A standard solution of the compound is prepared in a suitable solvent system (e.g., water-methanol co-solvent). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Titration: A calibrated pH meter is used to monitor the pH of the compound's solution as the titrant (acid or base) is added in small, precise increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. An experimental LogP value for this compound has not been reported.

Protocol for LogP Determination by the Shake-Flask Method:

The shake-flask method is the traditional and most reliable method for determining LogP.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the protons of the two amino groups. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm). The methoxy protons will be a sharp singlet at around 3.8-4.0 ppm. The amino protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the triazine ring, the 4-methoxyphenyl group, and the methoxy group. The carbons of the triazine ring are expected to resonate at lower field (around 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations of the amino groups in the region of 3200-3500 cm⁻¹.

-

C=N stretching vibrations of the triazine ring around 1500-1600 cm⁻¹.

-

C-O stretching of the methoxy group around 1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.23 g/mol .

Chemical Stability and Degradation

Understanding the chemical stability of a compound is crucial for its storage, formulation, and handling. While specific stability studies for this compound are not published, its potential degradation pathways can be inferred from its chemical structure.

Potential Degradation Pathways:

-

Hydrolysis: The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the opening of the ring or displacement of the substituents.

-

Oxidation: The amino groups and the electron-rich aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to light and air.

-

Photodegradation: Aromatic compounds and those with heteroatoms can be prone to degradation upon exposure to UV light.

Protocol for a Forced Degradation Study:

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]

-

Stress Conditions: Subject the compound to a variety of stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

-

Oxidative Degradation: Treat with hydrogen peroxide.

-

Thermal Degradation: Expose the solid and solutions to high temperatures.

-

Photodegradation: Expose to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterization: Characterize the major degradation products using techniques like LC-MS and NMR to elucidate their structures and understand the degradation pathways.

Caption: Overview of a forced degradation study workflow.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has consolidated the available physicochemical data and outlined robust methodologies for determining the currently unknown properties. A thorough understanding of these characteristics is indispensable for harnessing the full potential of this molecule in future research and development endeavors. The provided protocols serve as a practical starting point for researchers to generate the necessary data to support their investigations.

References

- 1. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | CAS 30354-91-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal growth, and detailed structural analysis of this compound (C₁₀H₁₁N₅O). Triazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumour and antimicrobial effects[1][2][3]. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of this compound is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols for obtaining single crystals, the methodology of single-crystal X-ray diffraction (SC-XRD), and a thorough interpretation of the resulting crystallographic data, including molecular geometry and supramolecular assembly through hydrogen bonding.

Introduction to the Target Compound

This compound is a small organic molecule featuring a central 1,3,5-triazine ring substituted with two amino groups and a 4-methoxyphenyl group. The structural rigidity of the triazine core, combined with the hydrogen bonding capabilities of the diamino groups and the electronic properties of the methoxyphenyl substituent, makes it a compelling candidate for biological investigation. The primary and most definitive method for elucidating the exact spatial arrangement of atoms and molecules in a solid state is single-crystal X-ray diffraction (SC-XRD)[4][5]. This technique provides unparalleled insight into bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing, which in turn influence the material's physicochemical properties such as solubility and stability.

Physicochemical Properties:

Synthesis and Crystallization

The successful analysis by SC-XRD is critically dependent on the quality of the single crystal. The protocol below outlines a reliable method for both the preparation of the compound and the subsequent growth of diffraction-quality crystals.

Rationale for Crystallization Strategy

The chosen method is slow evaporation from a moderately saturated solution. This technique is favored for many organic compounds for several key reasons:

-

Minimizing Nucleation: Slow solvent evaporation restricts the number of nucleation sites where crystal growth begins. Fewer sites lead to the growth of larger, more well-defined crystals rather than a polycrystalline powder[8].

-

Ensuring Structural Order: The slow, near-equilibrium process allows molecules to arrange themselves into the most thermodynamically stable, ordered lattice structure. Rapid precipitation, in contrast, can trap solvent molecules and introduce defects, degrading diffraction quality.

-

Solvent Selection: Methanol is chosen as it is a solvent in which the compound is moderately soluble at elevated temperatures and less soluble at room temperature, providing the necessary solubility gradient for crystallization upon cooling and evaporation[1][2].

Experimental Protocol: Crystal Growth

This protocol is adapted from established procedures for obtaining high-quality single crystals of the title compound[1][2].

-

Dissolution: Weigh 32 mg of this compound and transfer it to a clean 50 mL Erlenmeyer flask.

-

Solvent Addition: Add 20 mL of methanol to the flask.

-

Heating: Gently warm the mixture on a water bath with stirring until the solid is completely dissolved, creating a clear, homogenous solution.

-

Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed glass frit or a cotton plug into a clean crystallization vessel (e.g., a small beaker or vial).

-

Slow Cooling & Evaporation: Cover the vessel with perforated parafilm to allow for slow solvent evaporation. Place the vessel in a location free from mechanical vibrations and significant temperature fluctuations.

-

Crystal Harvest: Allow the solution to stand undisturbed for several days. Colorless, plate-like crystals suitable for X-ray diffraction will form as the solution cools and the solvent evaporates[1][2].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal[4][9]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The end-to-end process, from a harvested crystal to a refined structure, follows a well-defined workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (approx. 0.73 × 0.49 × 0.15 mm) is carefully selected under a microscope and mounted on a cryoloop[1].

-

Data Acquisition: The crystal is placed on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and cooled to 100 K to minimize thermal vibrations of the atoms[1][2].

-

X-ray Generation: Monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.

-

Diffraction Pattern Collection: The crystal is rotated, and a series of diffraction images are collected over a wide angular range.

-

Data Processing: The collected intensities are integrated, corrected for absorption effects (e.g., using a multi-scan method like SADABS), and scaled[1].

-

Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and atomic model.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares on F² method. Hydrogen atoms are typically located in a difference Fourier map and refined freely[1][2]. The quality of the final model is assessed by the R-factor (R_int), which should be low (e.g., 0.024) for good quality data[1].

Results: Crystal Structure and Supramolecular Assembly

The analysis yields a detailed picture of the compound's solid-state structure, from the individual molecule's conformation to its arrangement in the crystal lattice.

Crystallographic Data Summary

The crystallographic parameters for this compound have been determined at 100 K and are summarized below[1][2].

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₅O |

| Formula Weight | 217.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4340 (2) |

| b (Å) | 10.0355 (3) |

| c (Å) | 14.6803 (4) |

| β (°) | 114.191 (1) |

| Volume (ų) | 999.03 (5) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Final R₁ [I > 2σ(I)] | 0.041 |

| wR₂ (all data) | 0.121 |

Molecular Structure

The asymmetric unit contains one molecule of the compound. The central 1,3,5-triazine ring is essentially planar. A key conformational feature is the dihedral angle between this triazine ring and the attached benzene ring, which is 10.39 (4)°[1][2]. This slight twist indicates that the molecule is not perfectly planar across its entire aromatic system.

Caption: 2D schematic of the title compound with atom numbering.

Supramolecular Assembly and Hydrogen Bonding

In the crystal, individual molecules do not exist in isolation but are organized into a complex three-dimensional network through specific intermolecular hydrogen bonds. This packing is crucial for the stability of the crystal.

The dominant interaction involves pairs of molecules forming inversion dimers through a set of N—H···N hydrogen bonds. Specifically, the N4 amino group of one molecule donates a hydrogen to the N3 atom of a neighboring molecule (and vice-versa), creating a classic R₂²(8) ring motif[1][2].

These dimers are then further linked into a three-dimensional network by additional hydrogen bonds, including N—H···O and N—H···N interactions, effectively stitching the dimers together[1][2].

Caption: Hydrogen bonding hierarchy in the crystal lattice.

Key Hydrogen Bond Parameters [1]

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N4—H4A ··· N3 | 0.894(16) | 2.077(16) | 2.9708(12) | 177.4(14) |

| N4—H4B ··· O1 | 0.879(16) | 2.189(15) | 3.0196(11) | 157.3(14) |

| N2—H2B ··· N5 | 0.878(14) | 2.258(14) | 3.1291(11) | 172.1(12) |

The strong, linear N4—H4A···N3 interaction is characteristic of the robust R₂²(8) motif, providing the primary structural scaffold.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides definitive and high-resolution structural information. The molecule adopts a nearly planar conformation and packs in the solid state to form a stable, three-dimensional network governed by a hierarchy of specific N—H···N and N—H···O hydrogen bonds. The formation of a distinct R₂²(8) hydrogen-bonded dimer is the primary supramolecular synthon. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, as it provides a foundational understanding for designing novel triazine derivatives with tailored biological activities and optimized physicochemical properties.

References

- 1. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | CAS 30354-91-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. How To [chem.rochester.edu]

- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Introduction

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound featuring a core 1,3,5-triazine ring substituted with two primary amine groups and a 4-methoxyphenyl group. With the molecular formula C₁₀H₁₁N₅O and a molecular weight of approximately 217.24 g/mol , this compound belongs to a class of nitrogen-rich molecules that are of significant interest in medicinal chemistry and materials science.[1] Triazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[1][2]

Accurate structural elucidation is the bedrock of drug discovery and development. It ensures the identity and purity of a synthesized compound, which is critical for interpreting biological activity and ensuring reproducible results. This guide provides a comprehensive analysis of the key spectroscopic data used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and provides researchers with the technical insights required for unambiguous structural confirmation.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is a prerequisite for interpreting spectroscopic data. The structure consists of a planar triazine ring connected to a benzene ring, with a dihedral angle of approximately 10.4° between them.[1][3] The key functional groups are the two primary amine (-NH₂) groups, the trisubstituted triazine ring, the para-substituted aromatic ring, and the methoxy (-OCH₃) ether group.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.

Predicted ¹H NMR Analysis

Based on the molecular structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on standard values for similar chemical environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H8, H12 | ~8.3 - 8.5 | Doublet (d) | 2H | Aromatic protons ortho to the triazine ring, deshielded by its electron-withdrawing effect. |

| H9, H11 | ~7.0 - 7.2 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating methoxy group.[4] |

| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | 4H | Protons on primary amines; signal is often broad due to quadrupole broadening and chemical exchange. |

| -OCH₃ (H13) | ~3.8 - 3.9 | Singlet (s) | 3H | Methyl protons of the methoxy group.[4] |

The para-substituted phenyl ring creates a classic AA'BB' system, which often appears as two distinct doublets, assuming sufficient resolution. The exact chemical shift of the amine protons can vary depending on the solvent and concentration.

Predicted ¹³C NMR Analysis

The molecule's symmetry influences the number of unique carbon signals. Seven distinct signals are predicted for the ten carbon atoms.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2, C4 | ~167 - 169 | Carbons in the triazine ring bonded to amino groups. These are highly deshielded.[5] |

| C6 | ~170 - 172 | Carbon in the triazine ring bonded to the phenyl group.[5] |

| C10 | ~160 - 162 | Aromatic carbon bearing the methoxy group. |

| C8, C12 | ~130 - 132 | Aromatic carbons ortho to the triazine ring. |

| C7 | ~128 - 130 | Aromatic ipso-carbon attached to the triazine ring. |

| C9, C11 | ~114 - 116 | Aromatic carbons ortho to the methoxy group. |

| C13 (-OCH₃) | ~55 - 56 | Methoxy carbon.[6] |

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis relies on a standardized experimental procedure to ensure data quality and reproducibility.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to slow exchange rates and allow for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[7]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. The ¹H spectrum is typically acquired with 16-32 scans, while the ¹³C spectrum may require several hundred to thousands of scans due to the low natural abundance of the ¹³C isotope.

-

Referencing: Calibrate the chemical shifts to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7][8]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring | Medium-Weak |

| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium-Weak |

| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium-Strong |

| ~1610, ~1570 | C=C and C=N Ring Stretch | Phenyl & Triazine Rings | Strong |

| 1270 - 1230 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | Strong |

Interpretation: The most telling feature is the pair of sharp bands in the 3500-3300 cm⁻¹ region, which is a hallmark of a primary amine's symmetric and asymmetric N-H stretching modes.[9][10] The absence of a broad O-H stretch in this region confirms the absence of significant water or alcohol impurities. The strong absorptions around 1600 cm⁻¹ are characteristic of the conjugated π-system of the interconnected triazine and phenyl rings.[11] A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound through high-resolution analysis. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, akin to a molecular puzzle.

Mass Spectrum Analysis

The compound has a monoisotopic mass of 217.09636 g/mol .[1] In a typical Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) will be observed at m/z 217. EI is a "hard" ionization technique, often leading to extensive fragmentation.[12][13]

Predicted Fragmentation Pathways: The molecular ion (m/z 217) is expected to be prominent. Key fragmentation pathways would involve the cleavage of bonds adjacent to the stable aromatic and heterocyclic rings.

-

Loss of a methyl radical (•CH₃): Cleavage of the ether bond can lead to the loss of a methyl group, forming a stable phenoxy-triazine cation at m/z 202 .

-

Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could produce a fragment at m/z 187 .

-

Formation of the 4-methoxyphenyl cation: Cleavage of the C-C bond between the two rings could yield a cation at m/z 107 .

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS conditions.

Experimental Protocol: Mass Spectrometry

Methodology (EI-MS):

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: In the source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺˙).[13]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The structural confirmation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as primary amines and the aryl ether, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this and structurally related compounds, ensuring the scientific integrity required for advanced drug development and material science applications.

References

- 1. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. scienceopen.com [scienceopen.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

mechanism of action of diamino-s-triazine compounds

An In-Depth Technical Guide to the Mechanism of Action of Diamino-s-Triazine Compounds

Foreword for the Research Professional

The symmetrical triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] Its unique electronic properties and the ability to readily functionalize its three substituent positions have made it a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties.[1][3][4] This guide provides a deep dive into the molecular mechanisms underpinning the efficacy of diamino-s-triazine compounds. We will move beyond a superficial overview to dissect the core biochemical interactions, explore the diversity of cellular targets, and provide the practical experimental frameworks necessary for the validation and characterization of these potent molecules. As a senior application scientist, my objective is to bridge theoretical knowledge with practical, field-proven insights, offering a self-validating system of protocols and data interpretation that is immediately applicable to the research and development workflow.

Section 1: The Principal Mechanism - Inhibition of Dihydrofolate Reductase (DHFR)

The most well-characterized mechanism of action for many biologically active diamino-s-triazine compounds is the potent inhibition of dihydrofolate reductase (DHFR).[5][6] This enzyme is a critical node in the folate metabolic pathway, making it an ideal target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[7]

The Central Role of the Folate Pathway

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are not merely passive molecules; they are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids, including methionine.[5][6] Consequently, THF is indispensable for DNA synthesis, replication, and repair. By disrupting the supply of THF, DHFR inhibitors effectively starve rapidly dividing cells of the essential building blocks for new genetic material, leading to cell cycle arrest and apoptosis.[9]

The selective toxicity of these compounds often arises from structural differences between the DHFR enzymes of pathogens and mammals, allowing for the design of inhibitors that preferentially target the microbial or protozoan enzyme.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

The Versatile Scaffold: A Technical Guide to Substituted 1,3,5-Triazine Diamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted 1,3,5-triazine diamines, exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile class of compounds, offering field-proven insights for researchers in drug development.

The 1,3,5-Triazine Core: A Hub of Pharmacological Activity

The inherent structural features of the 1,3,5-triazine ring, including its planar geometry and the presence of multiple nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with a wide array of biological targets. This has led to the development of 1,3,5-triazine derivatives with a diverse pharmacological profile, including anticancer, antimalarial, antiviral, antibacterial, antifungal, and anti-inflammatory properties.

Synthetic Strategies: Building the 1,3,5-Triazine Diamine Scaffold

The synthesis of substituted 1,3,5-triazine diamines typically revolves around two primary strategies: the sequential substitution of cyanuric chloride and multi-component reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Sequential Nucleophilic Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a cost-effective and versatile starting material for the synthesis of a vast number of triazine derivatives. The three chlorine atoms exhibit differential reactivity, allowing for a controlled, stepwise substitution by various nucleophiles. The first substitution typically occurs at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures. This reactivity gradient is fundamental to the selective synthesis of di- and tri-substituted triazines.

Experimental Protocol: Synthesis of a Disubstituted 1,3,5-Triazine Diamine

-

Step 1: First Substitution. Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5°C in an ice bath.

-

Step 2: Nucleophile Addition. Add the first amine nucleophile dropwise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 3: Second Substitution. Introduce the second amine nucleophile to the reaction mixture. The reaction temperature may be allowed to rise to room temperature to facilitate the substitution of the second chlorine atom.

-

Step 4: Work-up and Purification. Once the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

The following diagram illustrates the sequential substitution workflow:

Determining the Solubility Profile of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine in a range of common organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is designed for researchers, scientists, and drug development professionals. It offers not just a protocol, but a strategic approach to understanding and generating robust solubility data for this promising triazine derivative.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is a cornerstone parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] For orally administered drugs, in particular, adequate solubility in physiological fluids is a prerequisite for absorption.[2][3] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in predicting a drug's in vivo performance.[4][5][6][7]

This compound, a compound of interest with potential therapeutic applications, necessitates a thorough characterization of its solubility profile.[8][9][10][11] This guide will delineate a systematic approach to determining its solubility in a curated selection of organic solvents, providing the foundational data required for subsequent formulation development and preclinical evaluation.

Understanding the Compound: this compound

A foundational understanding of the target molecule is paramount before embarking on experimental work.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₅O | [8][11] |

| Molecular Weight | 217.23 g/mol | [11] |

| Melting Point | 231-235 °C | [12] |

| Appearance | Colorless plate-like crystals (from methanol) | [8] |

The presence of amino and methoxy functional groups suggests the potential for hydrogen bonding, which will influence its solubility in protic and aprotic polar solvents. The aromatic rings contribute to its hydrophobicity.

Experimental Design: A Strategic Approach to Solvent Selection

The choice of organic solvents should be strategic, covering a range of polarities and chemical functionalities to build a comprehensive solubility profile.

Recommended Solvent Panel:

| Solvent | Class | Rationale |

| Methanol | Polar Protic | Known to dissolve the compound during crystallization.[8] |

| Ethanol | Polar Protic | Commonly used in pharmaceutical formulations. |

| Isopropanol | Polar Protic | Another common pharmaceutical solvent. |

| Acetone | Polar Aprotic | A versatile solvent with a moderate dipole moment. |

| Acetonitrile | Polar Aprotic | Frequently used in analytical chemistry and as a reaction solvent. |

| Dichloromethane | Nonpolar | A common solvent for organic synthesis and extraction. |

| Toluene | Nonpolar | A representative aromatic, nonpolar solvent. |

| Heptane | Nonpolar | A representative aliphatic, nonpolar solvent. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the most relevant measure for pharmaceutical development.[13] The shake-flask method is the gold standard for determining this value and is recommended by regulatory bodies such as the OECD and USP.[14][15][16][17][18][19]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into appropriately sized glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended; however, 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20][21][22][23][24]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration.[25][26][27]

-

HPLC: This is often the preferred method due to its higher specificity and sensitivity. Develop an isocratic or gradient method and create a calibration curve of peak area versus concentration.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the undiluted filtrate based on the dilution factor.

-

Express the solubility in standard units, such as mg/mL or µg/mL.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Class | Solubility (mg/mL) ± SD |

| Methanol | Polar Protic | [Insert Experimental Data] |

| Ethanol | Polar Protic | [Insert Experimental Data] |

| Isopropanol | Polar Protic | [Insert Experimental Data] |

| Acetone | Polar Aprotic | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | [Insert Experimental Data] |

| Dichloromethane | Nonpolar | [Insert Experimental Data] |

| Toluene | Nonpolar | [Insert Experimental Data] |

| Heptane | Nonpolar | [Insert Experimental Data] |

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of this compound. High solubility in polar protic solvents like methanol and ethanol would suggest that the amino and methoxy groups play a significant role in the solvation process through hydrogen bonding. Conversely, low solubility in nonpolar solvents like heptane would indicate the compound's overall polar nature. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility profile of this compound in a range of organic solvents. By adhering to established protocols and employing validated analytical techniques, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for advancing the development of this compound as a potential therapeutic agent, enabling informed decisions in formulation, process development, and preclinical studies. Further investigations could explore the temperature dependence of solubility and the impact of pH on its aqueous solubility.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 5. biorelevant.com [biorelevant.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FCKeditor - Resources Browser [ohiotech.edu]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)- | CAS 30354-91-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. â©1236⪠Solubility Measurements [doi.usp.org]

- 14. biorelevant.com [biorelevant.com]

- 15. uspnf.com [uspnf.com]

- 16. Solubility Measurements | USP-NF [uspnf.com]

- 17. uspbpep.com [uspbpep.com]

- 18. govinfo.gov [govinfo.gov]

- 19. filab.fr [filab.fr]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. improvedpharma.com [improvedpharma.com]

- 23. benchchem.com [benchchem.com]

- 24. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. scirp.org [scirp.org]

- 27. researchgate.net [researchgate.net]

theoretical and computational studies of methoxyphenyl triazines

An In-depth Technical Guide to the Theoretical and Computational Analysis of Methoxyphenyl Triazines

Introduction: The Triazine Scaffold in Modern Drug Discovery

Triazines, a class of six-membered heterocyclic compounds containing three nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural versatility, arising from three distinct isomers (1,2,3-, 1,2,4-, and 1,3,5-triazines), allows for extensive chemical modification to modulate physicochemical and biological properties.[3][4] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

Notably, derivatives of 1,2,4- and 1,3,5-triazines (s-triazines) have been particularly successful, with several compounds entering clinical trials or receiving FDA approval, such as the anticancer agent Altretamine.[4][5][6] The incorporation of a methoxyphenyl moiety is a common strategy in drug design, often enhancing target affinity and improving pharmacokinetic profiles. When combined with the triazine core, this substituent contributes to a chemical space rich with therapeutic potential.

The rational design and optimization of these potent molecules are significantly accelerated by theoretical and computational methods. By simulating molecular structures, predicting biological activities, and elucidating interaction mechanisms at an atomic level, these in silico approaches de-risk and guide synthetic efforts. This guide provides a technical overview of the key computational workflows—from quantum mechanics to molecular docking—used to investigate methoxyphenyl triazines, offering field-proven insights for researchers in drug discovery and development.

Part 1: Quantum Chemical Foundations with Density Functional Theory (DFT)

Before assessing a molecule's interaction with a biological system, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose, providing fundamental insights into molecular geometry, stability, and reactivity.[7] For methoxyphenyl triazines, DFT calculations are foundational for subsequent computational studies like QSAR and docking.[8][9]

Causality in DFT Applications:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This optimized geometry is critical because a molecule's shape dictates its ability to fit into a protein's binding site.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable, which can influence its interaction with biological targets.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule.[7] It identifies electron-rich (nucleophilic) regions, which are potential hydrogen bond acceptors, and electron-poor (electrophilic) regions, which can act as hydrogen bond donors. This map is invaluable for predicting how a methoxyphenyl triazine derivative might orient itself to form favorable interactions with a protein.

Experimental Protocol: DFT Calculation Workflow

-

Structure Preparation: Draw the 2D structure of the methoxyphenyl triazine derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Initial Optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., molecular mechanics) to obtain a reasonable starting conformation.

-

DFT Calculation Setup:

-

Select a DFT functional and basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis set.[9][11]

-

Specify the calculation type: "Optimization + Frequencies". This will first optimize the geometry and then perform a frequency calculation.

-

Set the charge and multiplicity of the molecule (typically neutral charge and singlet state for these compounds).

-

-

Execution: Run the calculation using quantum chemistry software such as Gaussian or NWChem.[9][12][13]

-

Validation and Analysis:

-

Frequency Analysis: Confirm that the optimization has reached a true energy minimum by checking the output for imaginary frequencies. The absence of imaginary frequencies indicates a stable structure.[7]

-

FMO Analysis: Visualize the HOMO and LUMO orbitals and record their energy levels to calculate the energy gap (ΔE = ELUMO – EHOMO).

-

MEP Surface Generation: Generate and visualize the MEP map to identify key electrostatic features.

-

Visualization: DFT Workflow Diagram

Caption: Figure 1: Standard DFT Calculation Workflow.

Data Presentation: DFT-Derived Molecular Descriptors

| Descriptor | Value (a.u.) | Significance in Drug Design |

| EHOMO | -0.245 | Relates to electron-donating ability |

| ELUMO | -0.078 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 0.167 | Index of chemical reactivity and stability |

| Dipole Moment | 3.12 Debye | Influences solubility and membrane permeability |

| Hardness (η) | 0.0835 | Resistance to change in electron distribution |

| Electronegativity (χ) | 0.1615 | Measure of electron-attracting power |

Part 2: Bridging Structure and Activity with QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[7] For methoxyphenyl triazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.[14][15][16] These models generate 3D contour maps that highlight which regions of the molecule should be modified to enhance potency.

Causality in QSAR Applications:

-

Hypothesis Generation: QSAR provides a testable hypothesis for why certain structural features lead to higher or lower activity. For example, a CoMFA map might show that a bulky, electron-withdrawing group at a specific position on the triazine ring is favorable for activity.

-

Predictive Power: A validated QSAR model can predict the biological activity of newly designed, unsynthesized compounds, allowing researchers to prioritize the most promising candidates and reduce wasted synthetic effort.[17]

-

Trustworthiness through Validation: The reliability of a QSAR model is established through rigorous statistical validation. Key metrics include:

-

q² (Cross-validated r²): Measures the internal predictive ability of the model. A q² > 0.5 is generally considered good.

-

r² (Conventional r²): Measures the correlation between predicted and actual activity for the training set.

-

r²pred (External r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. This is the ultimate test of a model's predictive power.[14]

-

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Workflow

-

Dataset Preparation:

-

Compile a dataset of methoxyphenyl triazine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.[17]

-

Convert activities to a logarithmic scale (pIC50 = -log(IC50)).

-

Split the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[18]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds and optimize their geometries (often using DFT results).

-

Align all molecules in the dataset to a common template. This is the most critical step; alignment can be based on a common substructure or on the docked conformation of the most active compound.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

For CoMFA , calculate steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each grid point.

-

For CoMSIA , calculate additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to build a mathematical model correlating the calculated field values (descriptors) with the pIC50 values.

-

-

Model Validation and Interpretation:

-

Perform cross-validation (e.g., Leave-One-Out) to calculate q².

-

Calculate r² for the training set.

-

Use the generated model to predict the pIC50 of the test set compounds and calculate r²pred.

-

Generate and analyze contour maps to visualize the 3D-QSAR results. Green contours typically indicate regions where steric bulk is favorable, while yellow contours indicate unfavorable bulk. Blue contours show where positive charge is favored, and red contours show where negative charge is favored.

-

Visualization: QSAR Logical Flow

Caption: Figure 2: Logical Flow of a 3D-QSAR Study.

Part 3: Elucidating Target Interactions with Molecular Docking & Dynamics

While QSAR predicts what makes a compound active, molecular docking predicts how and where it binds to its biological target. This technique places a ligand (the methoxyphenyl triazine) into the binding site of a receptor (e.g., a protein kinase) and scores the resulting poses based on binding affinity.[8][14] It is an indispensable tool for structure-based drug design.[19]

Causality in Docking Applications:

-

Binding Mode Prediction: Docking reveals the preferred orientation of the ligand in the active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. This provides a structural basis for the compound's activity.[9][20]

-

Structure-Activity Relationship (SAR) Rationalization: Docking can explain experimental SAR data. For example, if adding a hydroxyl group to the methoxyphenyl ring increases activity, docking might reveal that this new group forms a critical hydrogen bond with an amino acid residue like asparagine or serine.[19]

-

Virtual Screening: Docking can be used to screen large virtual libraries of compounds against a protein target to identify potential new hits, prioritizing them for synthesis and testing.

-

Refinement with Molecular Dynamics (MD): While docking provides a static snapshot, MD simulations can assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds), providing a more dynamic and realistic view of the binding event.[14][20]

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like MOE or Schrödinger Suite: remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign protonation states.[9]

-

Minimize the protein's energy to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the methoxyphenyl triazine derivative (using the DFT-optimized geometry is ideal).

-

Assign correct protonation states and minimize the ligand's energy.

-

-

Binding Site Definition & Grid Generation:

-

Identify the active site of the protein, often defined by the location of the co-crystallized ligand or through literature knowledge.

-

Generate a docking grid or sphere that encompasses this binding site. The algorithm will only search for poses within this defined space.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock, Glide, MOE-Dock). The software will systematically sample different conformations and orientations of the ligand within the active site.

-

The program scores each pose using a scoring function that estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding affinity.

-

-

Pose Analysis and Interpretation:

-

Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Compare the binding modes of different derivatives to understand the SAR. For instance, many triazine-based kinase inhibitors form a crucial hydrogen bond with the "hinge region" of the kinase.[20]

-

Visualization: Ligand-Receptor Docking Process

Caption: Figure 3: Core Workflow for Molecular Docking.

Data Presentation: Sample Molecular Docking Results

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Methoxy-Triazine A | PI3Kγ | -9.8 | Val882, Lys833 | H-Bond, Hydrophobic |

| Methoxy-Triazine B | EGFR | -10.5 | Met793, Leu718 | H-Bond, π-Alkyl |

| Methoxy-Triazine C | mTOR | -9.2 | Asp2195, Trp2239 | H-Bond, π-π Stacking |

Note: Data is illustrative. Actual results are derived from specific studies, such as those targeting PI3Kγ[21] or EGFR.[5]

Conclusion and Future Outlook

The integration of theoretical and computational chemistry has fundamentally transformed the study of pharmacologically active scaffolds like methoxyphenyl triazines. By employing a multi-faceted approach encompassing DFT, QSAR, and molecular docking, researchers can move beyond serendipitous discovery towards rational, hypothesis-driven drug design. DFT provides the quantum mechanical bedrock, defining the intrinsic properties of the molecules. QSAR models then translate these properties into predictive frameworks for biological activity, while molecular docking and dynamics offer a visual and energetic understanding of how these molecules interact with their ultimate therapeutic targets.

As computational power increases and algorithms become more sophisticated, these in silico methods will continue to grow in their predictive accuracy and impact. Future studies will likely involve the routine application of advanced techniques like free energy perturbation (FEP) for more precise binding affinity predictions and the use of AI/machine learning to build more complex QSAR models from larger datasets. For researchers and professionals in drug development, a functional mastery of these computational tools is no longer just an advantage—it is a necessity for efficiently navigating the complex path toward novel therapeutics.

References

- 1. ijpsr.info [ijpsr.info]

- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 13. researchgate.net [researchgate.net]

- 14. CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. jusst.org [jusst.org]

- 18. thaiscience.info [thaiscience.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.vensel.org [pubs.vensel.org]

- 21. derpharmachemica.com [derpharmachemica.com]

The Ascendancy of a Privileged Scaffold: A Technical Chronicle of 2,4-Diamino-6-Substituted-1,3,5-Triazines

Abstract

The 2,4-diamino-1,3,5-triazine core is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a remarkable array of therapeutic agents. This in-depth technical guide charts the historical trajectory of this versatile heterocycle, from its early synthetic explorations to its pivotal role in the development of groundbreaking drugs. We will dissect the evolution of synthetic methodologies, illuminate the critical structure-activity relationships that govern its biological activity, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of this important pharmacophore.

Genesis of a Scaffold: Early Syntheses and Emerging Importance

While the 1,3,5-triazine ring system was known in the 19th century, the specific exploration of 2,4-diamino-substituted derivatives gained significant momentum in the mid-20th century, driven by the burgeoning field of chemotherapy. Early synthetic routes often relied on the condensation of biguanides with esters or the reaction of dicyandiamide with nitriles.[1] These methods, though foundational, often required harsh conditions and lengthy reaction times.

A significant advancement in the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines was the utilization of cyanuric chloride as a versatile starting material. The differential reactivity of the three chlorine atoms allows for sequential nucleophilic substitution, enabling the controlled introduction of various substituents.[2] This approach provided a more systematic way to explore the chemical space around the triazine core.

More contemporary methods have focused on efficiency and sustainability. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields in the reaction of dicyandiamide with nitriles.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have further expanded the synthetic toolkit, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.

The Dawn of a New Therapeutic Era: Dihydrofolate Reductase Inhibition

The true ascent of the 2,4-diamino-1,3,5-triazine scaffold began with the discovery of its potent inhibitory activity against dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6] Inhibition of DHFR leads to a depletion of these essential precursors, thereby halting cell division and growth. This mechanism of action proved to be a powerful strategy for targeting rapidly proliferating cells, such as cancer cells and pathogenic microbes.

The Folate Biosynthesis Pathway and the Mechanism of DHFR Inhibition

The folate pathway is a fundamental metabolic route in most organisms. In this pathway, dihydrofolate is reduced to tetrahydrofolate by DHFR, with NADPH serving as a cofactor.[7] Tetrahydrofolate is then utilized by various enzymes in one-carbon transfer reactions necessary for the synthesis of nucleotides. 2,4-Diamino-1,3,5-triazine-based inhibitors act as structural mimics of the pteridine portion of the natural substrate, dihydrofolate, and bind to the active site of DHFR with high affinity, preventing the binding of the endogenous substrate and thereby blocking the entire downstream pathway.[8][9]

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

An Application Note for the Synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described method is a robust and efficient one-pot cyclocondensation reaction between cyanoguanidine (dicyandiamide) and 4-methoxybenzonitrile. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization techniques, and critical safety considerations.

Introduction and Scientific Rationale

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, this compound (also known as 4,6-diamino-2-(4-methoxyphenyl)-1,3,5-triazine), combines this potent heterocyclic system with a methoxyphenyl substituent, a common feature in pharmacologically active compounds that can enhance binding affinity and metabolic stability.

The chosen synthetic strategy is the base-catalyzed condensation of cyanoguanidine with an aryl nitrile (4-methoxybenzonitrile). This approach is highly efficient for constructing 2,4-diamino-6-aryl-1,3,5-triazines.[3] The reaction proceeds by nucleophilic attack of the deprotonated cyanoguanidine onto the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the stable aromatic triazine ring. This method is favored for its operational simplicity, high atom economy, and generally good yields.

Reaction Mechanism and Workflow

The synthesis is achieved through a base-catalyzed nucleophilic addition-cyclization pathway. A strong base, such as potassium hydroxide, deprotonates cyanoguanidine, enhancing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the 4-methoxybenzonitrile. The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable aromatic 1,3,5-triazine ring.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| Cyanoguanidine (Dicyandiamide) | ≥99% | Sigma-Aldrich |

| 4-Methoxybenzonitrile | ≥99% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ≥85%, pellets | Fisher Scientific |

| 2-Ethoxyethanol | Anhydrous, ≥99% | Sigma-Aldrich |

| Methanol | ACS Grade | VWR |

| Ethanol | 200 Proof | VWR |

| Deionized Water | Type II | In-house |

| Equipment |

| 250 mL three-neck round-bottom flask |

| Reflux condenser |

| Magnetic stirrer with heating mantle |

| Thermometer or thermocouple |

| Nitrogen gas inlet |

| Büchner funnel and filter flask |

| Vacuum pump |

| Standard laboratory glassware |

| Rotary evaporator |

Stoichiometry and Reagent Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) |

| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 1.0 | 0.075 | 10.0 | ~9.0 |

| Cyanoguanidine | C₂H₄N₄ | 84.08 | 1.2 | 0.090 | 7.57 | - |

| Potassium Hydroxide | KOH | 56.11 | 1.2 | 0.090 | 5.05 | - |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | - | - | - | 100 |

Step-by-Step Synthesis Procedure

-